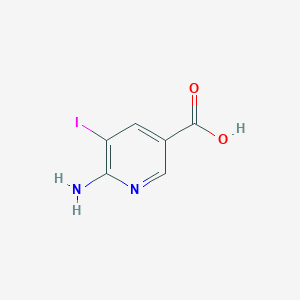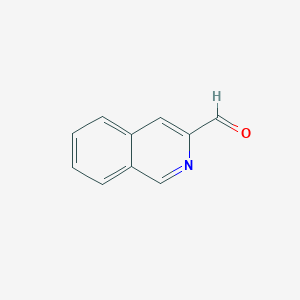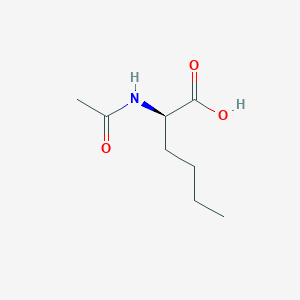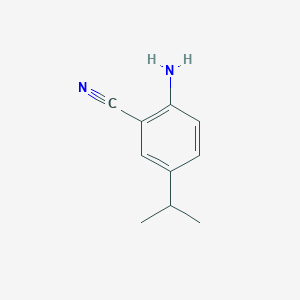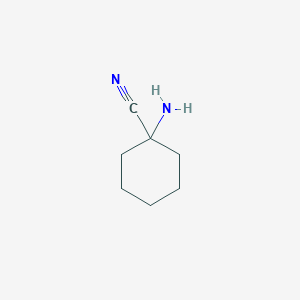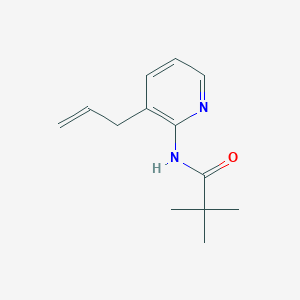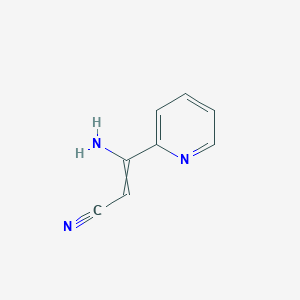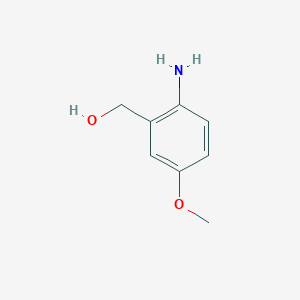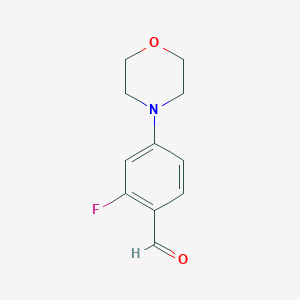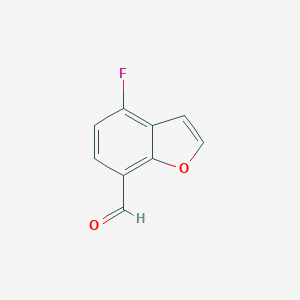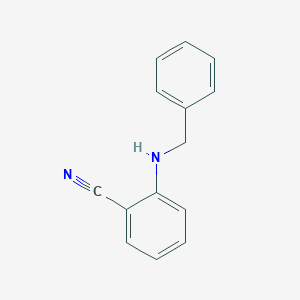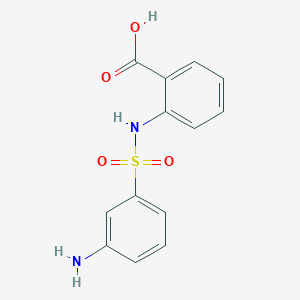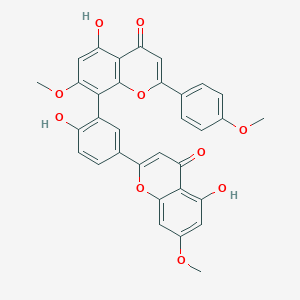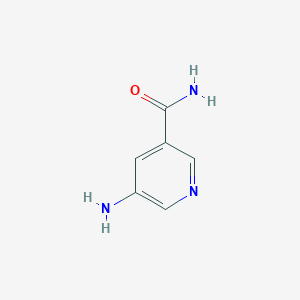
5-氨基-3-吡啶甲酰胺
描述
5-Amino-3-pyridinecarboxamide is a chemical compound with the molecular formula C₆H₇N₃O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a carboxamide group at the 3-position of the pyridine ring
科学研究应用
5-Amino-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用机制
Target of Action
5-Amino-3-pyridinecarboxamide is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . They exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets . These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins .
Pharmacokinetics
It is known that the compound has high gi absorption . Its log Kp (skin permeation) is -7.81 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 5-Amino-3-pyridinecarboxamide is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound helps to mitigate the inflammatory response .
生化分析
Biochemical Properties
5-Amino-3-pyridinecarboxamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor of NADH and NADPH, two crucial coenzymes in cellular metabolism . These interactions are primarily through coordination bonds and hydrogen bonding .
Cellular Effects
5-Amino-3-pyridinecarboxamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-3-pyridinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a precursor of NADH and NADPH, it can promote a broad spectrum of activity through local correction of the homeostatic balance of these two nucleotide coenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-pyridinecarboxamide change over time. It has been observed that this compound has a high GI absorption and is very soluble .
Metabolic Pathways
5-Amino-3-pyridinecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Amino-3-pyridinecarboxamide within cells and tissues involve various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of micropeptides is tightly associated with the functions of subcellular organelles, facilitating precise targeting of micropeptide sites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .
Industrial Production Methods
In industrial settings, the production of 5-Amino-3-pyridinecarboxamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-Amino-3-pyridinecarboxamide.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a carboxamide group at the 3-position, similar to 5-Amino-3-pyridinecarboxamide.
6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its role as an enzyme inhibitor.
Uniqueness
5-Amino-3-pyridinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
属性
IUPAC Name |
5-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQFLVAXGKVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209268 | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60524-14-3 | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



